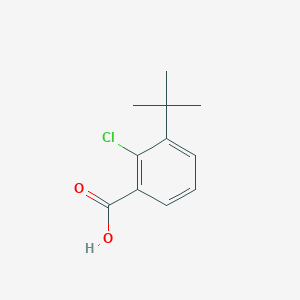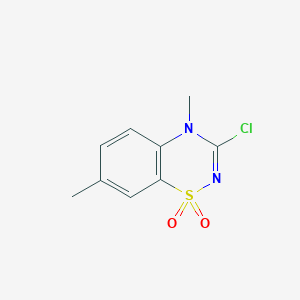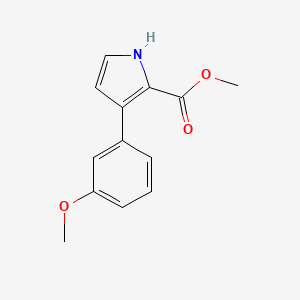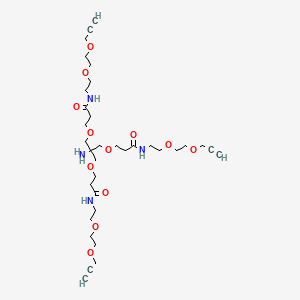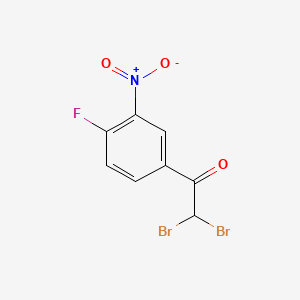
3-(1-Piperazinyl)-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperazinyl)-9H-thioxanthen-9-one is a heterocyclic compound that features a thioxanthene core structure with a piperazine moiety attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)-9H-thioxanthen-9-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Piperazinyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(1-Piperazinyl)-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Piperazinyl)-9H-thioxanthen-9-one involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety and exhibits antimicrobial and antipsychotic properties.
Piperidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
3-(1-Piperazinyl)-9H-thioxanthen-9-one is unique due to its thioxanthene core structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H16N2OS |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-piperazin-1-ylthioxanthen-9-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-13-3-1-2-4-15(13)21-16-11-12(5-6-14(16)17)19-9-7-18-8-10-19/h1-6,11,18H,7-10H2 |
Clé InChI |
XLZHMFWVVIHFLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)
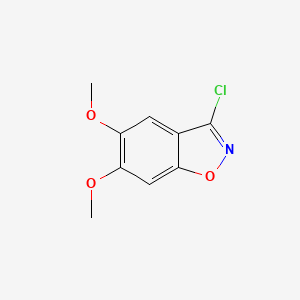
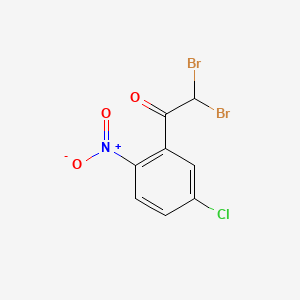
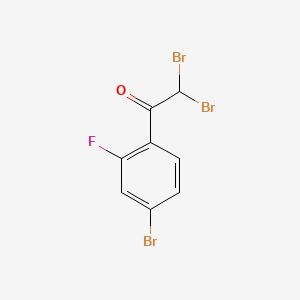
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

